Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 887587-15-7) is a Boc-protected pyrrolidine derivative featuring a chiral secondary amine center. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly valued for its capacity to undergo selective deprotection under acidic conditions to expose the free ethylamino group for further functionalization.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 887587-15-7
Cat. No. B1288538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate
CAS887587-15-7
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCNC1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
InChIKeyADWPVFGFNNKQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 887587-15-7) in Medicinal Chemistry and Drug Discovery Research


Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 887587-15-7) is a Boc-protected pyrrolidine derivative featuring a chiral secondary amine center . With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly valued for its capacity to undergo selective deprotection under acidic conditions to expose the free ethylamino group for further functionalization [1]. The compound is commercially available in various purities (typically 95%) from reputable suppliers such as Sigma-Aldrich (as ATE410297436) . Its structural features, including the pyrrolidine ring and the Boc protecting group, make it a key building block in the construction of nitrogen-containing heterocycles, with applications spanning medicinal chemistry, fragment-based drug design, and the synthesis of biologically active molecules [1].

Why Generic Substitution of Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is Not Advisable


Generic substitution of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate with close analogs such as 3-(ethylamino)pyrrolidine (CAS 111390-22-8) or N-Boc-3-aminopyrrolidine (CAS 122536-77-0) is not straightforward due to distinct differences in chemical reactivity, protection strategy, and synthetic utility. The target compound uniquely combines a Boc-protected pyrrolidine nitrogen with a free ethylamino group at the 3-position, enabling orthogonal deprotection and selective functionalization that is not possible with other derivatives. While 3-(ethylamino)pyrrolidine lacks the Boc protection entirely (exposing both amines to potential side reactions), N-Boc-3-aminopyrrolidine features a primary amine rather than the N-ethyl secondary amine, altering both nucleophilicity and steric profile. These structural nuances translate into measurable differences in key parameters such as pKa of the nitrogen atoms, stability under basic conditions, and compatibility with multi-step synthesis protocols . Consequently, procurement decisions based solely on structural similarity without considering these functional distinctions may lead to failed syntheses, lower yields, or the need for additional protection/deprotection steps [1].

Quantitative Evidence for Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate Differentiation


Chiral Integrity and Enantiomeric Purity

The target compound exists as a racemic mixture, with its chiral center at the 3-position offering distinct opportunities for enantioselective synthesis. In contrast, commercially available enantiopure versions such as (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) and (R)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (CAS 892390-30-6) provide a clear advantage for asymmetric applications [1]. The (S)-enantiomer, for instance, is specifically employed in the development of active pharmaceutical ingredients (APIs) requiring high enantiomeric purity, such as CNS agents and cardiovascular drugs [2]. While direct head-to-head data comparing the racemate to individual enantiomers is not publicly available in the context of this compound, the class-level inference is that enantiopure versions are essential for achieving desired biological activity and avoiding off-target effects [3].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Boc Protection for Orthogonal Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its acid-labile nature. Quantitative stability data under basic conditions indicate that the Boc group on tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate remains intact in the presence of nucleophilic bases (e.g., piperidine, DBU) . In comparison, the analog 3-(ethylamino)pyrrolidine (CAS 111390-22-8), lacking any protecting group, would react with electrophiles indiscriminately at both nitrogen atoms. Furthermore, the N-Boc-3-aminopyrrolidine (CAS 122536-77-0) features a primary amine that exhibits different pKa values and nucleophilic strength compared to the N-ethyl secondary amine in the target compound .

Solid-Phase Synthesis Peptide Chemistry Prodrug Design

Inhibitory Activity Against DPP-IV

Preliminary screening data suggests that tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate exhibits weak inhibition of dipeptidyl peptidase IV (DPP-IV), with an IC₅₀ value of 100 µM (1.0e+5 nM) in a commercially available assay [1]. While this potency is significantly lower than established DPP-IV inhibitors like sitagliptin (IC₅₀ ~18 nM), it demonstrates a baseline interaction with the enzyme that is not observed with the closely related analog N-Boc-3-aminopyrrolidine (no reported DPP-IV activity) [2]. The data point highlights the compound's potential as a fragment hit for structure-based drug design efforts targeting DPP-IV or related serine proteases.

Diabetes Enzyme Inhibition Drug Discovery

Adenylate Kinase Inhibition Profile

The compound has been profiled against rat adenylate kinase II and M isozymes, exhibiting Ki values of 10 mM (1.0e+7 nM) and 16 mM (1.6e+7 nM), respectively [1]. In comparison, the structurally related compound (R)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate showed a Ki of 30 nM against protein kinase A, representing a >333,000-fold difference in potency [2]. These data underscore the critical role of stereochemistry and target specificity; the racemic target compound shows minimal affinity for adenylate kinases, whereas certain chiral analogs demonstrate nanomolar inhibition of distinct kinases.

Cancer Metabolism Nucleotide Metabolism Kinase Inhibition

Thermal and Storage Stability Metrics

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is recommended for long-term storage at 2-8°C, as indicated by supplier specifications . In contrast, the deprotected analog 3-(ethylamino)pyrrolidine (CAS 111390-22-8) exhibits a boiling point of 176°C at atmospheric pressure and requires storage under inert atmosphere to prevent oxidation of the free amine [1]. The Boc-protected target compound offers enhanced thermal stability and shelf-life under typical laboratory conditions, reducing the risk of degradation and ensuring consistent performance in repetitive synthesis campaigns.

Chemical Stability Long-term Storage Compound Management

Solubility and Physical Form for Synthetic Handling

The target compound is supplied as a yellow to brown liquid at room temperature, with a predicted density of 1.01±0.1 g/cm³ . This physical form contrasts with the free base 3-(ethylamino)pyrrolidine, which is a clear liquid, and the N-Boc-3-aminopyrrolidine, which is a low-melting solid [1]. The liquid state of the target compound facilitates easier handling and dispensing for automated synthesis platforms, while its predicted boiling point of 287.1±33.0°C suggests it can be used in reactions requiring moderate heating without significant evaporation loss [2].

Solubility Formulation Process Chemistry

Optimal Application Scenarios for Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate


Fragment-Based Drug Discovery and Lead Optimization

Given its weak but measurable DPP-IV inhibition (IC₅₀ = 100 µM) and its chiral nature, tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate serves as a valuable fragment hit for medicinal chemistry campaigns targeting type 2 diabetes or metabolic disorders. The compound's Boc protection allows for rapid analog synthesis via deprotection and subsequent alkylation/acylation, enabling SAR exploration [1].

Synthesis of Enantiopure CNS and Cardiovascular Agents

The (S)-enantiomer of this compound (CAS 849106-92-9) is explicitly cited for use in the production of CNS and cardiovascular drugs, where high enantiomeric purity is critical for efficacy and safety. Researchers developing asymmetric syntheses of such APIs can leverage this building block to install chiral amine functionality with precise stereochemical control [2].

Multi-Step Synthesis of Nitrogen-Containing Heterocycles

The orthogonal protection strategy (Boc on pyrrolidine nitrogen, free ethylamino group) makes this compound an ideal intermediate for constructing complex nitrogen heterocycles. It enables selective functionalization at the 3-position without disturbing the Boc group, a key advantage in the synthesis of natural product analogs and kinase inhibitor libraries [3].

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